Riboflavin 5'-sulfate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O9S/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H,27,28,29)/t11-,12+,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUGCTAFWMEMDH-SCRDCRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COS(=O)(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](COS(=O)(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107-62-6 | |
| Record name | Riboflavin 5'-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001107626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIBOFLAVIN 5'-SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ93M610GI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Occurrence and Physiological Context of Riboflavin 5 Sulfate
Discovery and Identification in Beta vulgaris (Sugar Beet) under Iron Deficiency Conditions
The initial discovery of Riboflavin (B1680620) 5'-sulfate in the plant kingdom was linked to observable stress responses in sugar beet plants grown under iron-deficient conditions, especially in the presence of calcium carbonate. nih.gov Researchers noted that the roots of these iron-starved plants exhibited a distinct yellow coloration and a characteristic autofluorescence, properties typical of flavin compounds. nih.gov In stark contrast, the roots of iron-sufficient control plants remained white and showed negligible autofluorescence. nih.gov
This observation prompted further investigation to identify the specific flavins responsible for the yellow pigmentation. Using reversed-phase high-performance liquid chromatography (HPLC), scientists determined that the accumulating compounds were distinct from common flavins such as riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD). nih.gov
Definitive identification of these novel compounds was achieved through a combination of advanced analytical techniques. Electrospray-mass spectrometry, inductively coupled plasma emission spectroscopy, infrared spectrometry, and 1H nuclear magnetic resonance unequivocally identified the two major flavins as Riboflavin 3'-sulfate and Riboflavin 5'-sulfate. nih.gov These sulfated riboflavin derivatives had not been previously identified in biological systems. nih.gov Of the total flavin concentration in the iron-deficient roots, Riboflavin 3'-sulfate was the more abundant, accounting for 82%, while this compound constituted 15%. nih.gov
Accumulation Dynamics and Tissue-Specific Localization of this compound
The accumulation of this compound is a dynamic process highly localized within the root tissues of iron-deficient sugar beets. The concentration of this compound increases dramatically in specific regions of the root in response to iron scarcity. Studies have distinguished between the distal, yellow zones (YZs) of the root tips, which are active in iron reduction, and the adjacent white zones (WZs). nih.gov
In the yellow zones of iron-deficient roots, the concentration of this compound was found to be 49 times higher than in the roots of iron-sufficient control plants. nih.gov The accumulation was also significantly higher in these yellow zones compared to the white zones of the same iron-deficient roots, where the concentration was 15-fold higher than the control. nih.gov This demonstrates a precise spatial regulation of its synthesis and accumulation. The localization of these riboflavin sulfates in the deficient roots is closely, though not identically, associated with the areas of high iron reductase activity. nih.gov The concentration of total riboflavin sulfates in extracts from these roots has been estimated to be at least 1 mM. nih.gov
Table 1: Relative Increase in Flavin Concentrations in Different Root Zones of Iron-Deficient Sugar Beet Compared to Iron-Sufficient Controls
| Flavin Compound | Fold Increase in Yellow Zones (YZs) | Fold Increase in White Zones (WZs) |
|---|---|---|
| This compound | 49 | 15 |
| Riboflavin 3'-sulfate | 102 | 23 |
| Flavin Adenine Dinucleotide (FAD) | 7 | 5 |
Hypothesized Physiological Roles of this compound in Plant Metabolism, particularly Iron Acquisition Mechanisms
The significant accumulation of this compound in iron-deficient roots, particularly in zones with high ferric chelate reductase activity, has led to several hypotheses regarding its physiological role in iron acquisition. Plants like sugar beet utilize a "Strategy I" response to iron deficiency, which involves acidifying the rhizosphere, reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), and then transporting Fe²⁺ into the root cells. mdpi.combotanywithparul.com
It is hypothesized that the accumulation of riboflavin sulfates is an integral part of an enhanced or "turbo" iron-reducing system in sugar beet roots. nih.gov The flavins may act as a crucial link between the plant's increased metabolic capacity to produce reducing power (in the form of reduced nucleotides like NADH and NADPH) and the plasma membrane-bound ferric chelate reductase enzymes that facilitate the reduction of Fe³⁺. nih.gov Iron deficiency stimulates an increase in carbon fixation and mitochondrial activity in the roots, leading to a greater supply of these reducing agents. nih.gov this compound and its 3'-sulfate counterpart could function as electron shuttles or cofactors in the electron transport chain that ultimately reduces iron at the root surface, making it available for uptake. nih.govnih.gov This proposed role highlights the compound's importance in the biochemical adaptations of plants to overcome iron-limiting conditions. nih.gov
Synthesis Methodologies for Riboflavin 5 Sulfate
Postulated Biosynthetic Pathways of Riboflavin (B1680620) 5'-sulfate in Biological Systems
While the complete biosynthetic pathway of riboflavin from precursors like guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate is well-documented in plants, fungi, and bacteria, the specific pathway leading to Riboflavin 5'-sulfate is less characterized and remains largely postulated. wikipedia.orgnih.gov The formation of this compound is understood to be a modification of the pre-synthesized riboflavin molecule.
The general biosynthesis of riboflavin involves a series of enzymatic reactions that build the characteristic isoalloxazine ring and attach the ribityl side chain. nih.gov It is hypothesized that this compound is formed in a subsequent step, where a sulfotransferase enzyme catalyzes the transfer of a sulfonate group to the 5'-hydroxyl position of the ribityl chain of a completed riboflavin molecule. This process would be analogous to the phosphorylation of riboflavin to flavin mononucleotide (FMN) by a riboflavin kinase. wikipedia.org
Exploration of Enzyme-Assisted Formation of this compound
The formation of this compound in biological systems is axiomatically enzyme-assisted. While the specific enzyme responsible for the sulfation of riboflavin has not yet been isolated or characterized, its existence is inferred from the presence of the compound in sugar beets. ncats.io It is postulated that a member of the sulfotransferase (SOT) family of enzymes is responsible for this reaction.
In a hypothetical enzymatic reaction, a sulfotransferase would utilize an activated sulfate (B86663) donor, most commonly 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to transfer the sulfate moiety to the 5'-hydroxyl group of riboflavin.
Postulated Enzymatic Reaction: Riboflavin + PAPS → this compound + PAP
This mechanism is a common route for the sulfation of various small molecules in biological systems. The enzymes responsible for converting riboflavin to its other active forms, such as riboflavin kinase (for FMN) and FAD synthetase (for FAD), are well-known, but they mediate phosphorylation and adenylation, respectively, not sulfation. wikipedia.orgresearchgate.net
Chemical Synthesis Routes for this compound
The chemical synthesis of this compound is not widely documented, but a plausible route can be designed based on established organic chemistry principles for the selective modification of hydroxyl groups. The synthesis would start with riboflavin as the precursor and involve the introduction of a sulfate group at the terminal 5'-position of the ribityl chain.
A likely approach would be analogous to the chemical synthesis of Riboflavin 5'-phosphate (FMN), which often employs a phosphorylating agent like phosphoryl chloride (POCl₃). google.com For sulfation, a suitable sulfating agent, such as a sulfur trioxide-pyridine complex or chlorosulfonic acid, would be used to react with riboflavin in an appropriate organic solvent. The primary challenge in this synthesis is achieving regioselectivity, as the ribityl chain possesses other secondary hydroxyl groups (at the 2', 3', and 4' positions) that can also react.
Advanced Synthetic Techniques for Chemical Production
To overcome the challenge of regioselectivity and ensure the sulfate group is added specifically to the 5'-position, advanced synthetic techniques involving protection chemistry are required.
A potential multi-step synthetic route would include:
Protection: The secondary hydroxyl groups (2', 3', 4') of the ribityl chain are protected using a suitable protecting group (e.g., by forming an isopropylidene ketal across the 2' and 3' hydroxyls). This leaves the primary 5'-hydroxyl group available for reaction.
Sulfation: The protected riboflavin is reacted with a sulfating agent (e.g., sulfur trioxide-pyridine complex) to form the 5'-sulfate ester.
Deprotection: The protecting groups are removed under specific conditions (e.g., mild acid hydrolysis) to yield the final product, this compound.
This protection-sulfation-deprotection sequence ensures that the modification occurs only at the desired position, leading to a higher yield of the correct isomer.
Methodological Comparisons with Established Riboflavin Chemical Synthesis Approaches
The synthesis of this compound differs significantly from the established industrial production methods for riboflavin itself. Historically, riboflavin was produced via multi-step chemical syntheses starting from precursors like D-ribose. nih.gov However, these chemical methods have been almost entirely superseded by more cost-effective and environmentally friendly biotechnological processes. nih.govresearchgate.net
Modern industrial riboflavin production relies on high-yield fermentation using microorganisms such as the fungus Ashbya gossypii or the bacterium Bacillus subtilis. nih.govresearchgate.net These processes are single-step biosyntheses that convert simple carbon sources into riboflavin in large quantities.
The comparison between these approaches is summarized below.
Table 2: Comparison of Synthesis Methodologies
| Feature | This compound (Chemical Synthesis) | Riboflavin (Industrial Biosynthesis) |
|---|---|---|
| Starting Material | Riboflavin | Simple sugars (e.g., glucose), vegetable oils |
| Process Type | Multi-step chemical derivatization | Single-step microbial fermentation |
| Key Steps | Protection, sulfation, deprotection | Fermentation, extraction, purification |
| Complexity | High (requires control of regioselectivity) | High (requires optimization of microbial strains and fermentation conditions) |
| Scalability | Suitable for lab-scale and specialized production | Highly scalable for industrial production |
| Primary Approach | Chemical modification of a pre-existing molecule | De novo synthesis by a biological system |
In essence, the synthesis of this compound is a downstream chemical modification, whereas the established method for riboflavin is a highly optimized upstream biosynthetic process.
Advanced Analytical and Structural Characterization of Riboflavin 5 Sulfate
Chromatographic Separation Techniques
Chromatographic methods are fundamental for the initial separation and purification of Riboflavin (B1680620) 5'-sulfate from complex biological matrices, allowing for its accurate quantification and subsequent structural analysis.
High-Performance Liquid Chromatography (HPLC) has been instrumental in the initial discovery and separation of Riboflavin 5'-sulfate. In studies on iron-deficient sugar beet roots, reversed-phase HPLC was employed to analyze flavin compounds. This technique demonstrated that the two major flavins accumulating in the roots were distinct from commercially available standards of riboflavin, flavin mononucleotide (FMN), and flavin adenine (B156593) dinucleotide (FAD) nih.gov.
The analysis revealed two primary flavin peaks, with this compound accounting for approximately 15% of the total flavin concentration in the deficient roots nih.gov. The separation is typically achieved on a C18 column, leveraging the polarity differences between the flavin derivatives for effective elution and resolution. While specific detailed parameters from the initial discovery are limited, the general approach relies on a mobile phase, often a buffered methanol-water or acetonitrile mixture, to separate the compounds. researchgate.net. Detection is commonly performed using fluorescence, as flavins exhibit strong natural fluorescence, or UV-Vis absorbance researchgate.netglsciences.com.
Table 1: HPLC Separation of Flavins in Iron-Deficient Sugar Beet Roots
| Compound | Percentage of Total Flavin Concentration | Method of Separation |
|---|---|---|
| Riboflavin 3'-sulfate | 82% | Reversed-Phase HPLC nih.gov |
| This compound | 15% | Reversed-Phase HPLC nih.gov |
| Other Flavins (Riboflavin, FMN, FAD) | Not significantly detected | Reversed-Phase HPLC nih.gov |
Specific applications of Ultra-High Pressure Liquid Chromatography (UHPLC) for the analysis of this compound are not detailed in the available research literature. However, UHPLC, as an evolution of HPLC, offers significant advantages such as higher resolution, faster analysis times, and greater sensitivity due to the use of smaller particle size columns (<2 µm). It is a powerful tool for separating closely related compounds and would be well-suited for resolving this compound from its isomers (e.g., Riboflavin 3'-sulfate) and other flavin compounds in complex mixtures with high efficiency.
Spectrometric Characterization Methods
Following chromatographic separation, various spectrometric methods are employed for the unequivocal identification and detailed structural elucidation of this compound.
Electrospray-Mass Spectrometry (ESI-MS) was a key technique for the definitive molecular identification of this compound nih.gov. This soft ionization technique is ideal for analyzing polar, thermally labile molecules like flavin derivatives. By measuring the mass-to-charge ratio (m/z) of the intact molecule, ESI-MS provides a precise molecular weight.
For this compound, ESI-MS analysis would confirm the addition of a sulfate (B86663) group (SO₃, mass ~80 Da) to the riboflavin structure (molecular weight ~376 Da) and the loss of a hydrogen atom, resulting in a predicted molecular weight of approximately 456 Da. The observed mass spectrum for the compound isolated from sugar beet roots corresponded to this expected mass, confirming its identity as a sulfated riboflavin derivative nih.gov.
Table 2: Predicted Mass Contributions for ESI-MS Analysis
| Component | Chemical Formula | Approximate Mass (Da) |
|---|---|---|
| Riboflavin | C₁₇H₂₀N₄O₆ | 376 |
| Sulfate Group | SO₃ | 80 |
| This compound | C₁₇H₂₀N₄O₉S | 456 |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton NMR (¹H NMR), was used to precisely determine the location of the sulfate group on the ribityl chain of the riboflavin molecule nih.gov. In the ¹H NMR spectrum of standard riboflavin, the protons on the ribityl chain produce a characteristic set of signals. When a bulky, electron-withdrawing group like sulfate is attached to one of the hydroxyl groups, it causes a significant downfield shift in the signal of the adjacent proton(s).
The analysis of the novel flavin confirmed that sulfation occurred on the ribityl side chain. Specifically for this compound, the chemical shift of the protons on the 5'-carbon (the terminal carbon of the ribityl chain) would be most affected, allowing for its unambiguous distinction from other potential isomers like Riboflavin 3'-sulfate or 4'-sulfate nih.gov. This structural assignment was crucial for confirming the compound as this compound nih.gov.
Inductively Coupled Plasma Emission Spectroscopy (ICP-ES), also known as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), provides a quantitative elemental analysis of a sample. This technique was used to confirm the elemental composition of the purified flavin and was vital in distinguishing it from phosphorylated flavins like FMN nih.gov.
The primary goal of using ICP-ES in this context was to detect the presence of sulfur and the absence of phosphorus. The analysis of the purified compound from sugar beet roots revealed a significant sulfur signal, consistent with a sulfate group, while showing no detectable phosphorus. This elemental data provided conclusive evidence that the modifying group was a sulfate and not a phosphate (B84403), which was essential for the final identification of this compound nih.gov. ICP-OES is a highly sensitive technique capable of detecting elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels malvernpanalytical.com.
Table 3: Elemental Analysis Results for Flavin Identification
| Element | Expected in this compound | Expected in Flavin Mononucleotide (FMN) | Result for Novel Flavin nih.gov |
|---|---|---|---|
| Sulfur (S) | Present | Absent | Present |
Infrared (IR) Spectrometry for Functional Group Analysis of this compound
Infrared (IR) spectrometry is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of this compound is characterized by a combination of absorption bands corresponding to the vibrational modes of its two main structural components: the isoalloxazine ring system (the flavin core) and the sulfated ribityl side chain.
The flavin core exhibits several characteristic bands. Strong absorptions corresponding to the stretching vibrations of the C=O groups are typically observed in the region of 1650-1735 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings give rise to prominent peaks between 1540 and 1585 cm⁻¹. The N-H bending vibrations can also be identified in the spectrum.
The ribityl side chain contributes bands from C-H stretching and bending, as well as O-H stretching from the hydroxyl groups. The most distinctive feature introduced by the sulfate group is the strong absorption bands associated with the S=O and S-O stretching vibrations. Asymmetric and symmetric S=O stretching vibrations typically result in strong, characteristic absorptions in the 1342-1410 cm⁻¹ and 1177-1204 cm⁻¹ regions, respectively libretexts.org. The C-O-S linkage will also produce a characteristic absorption.
By analyzing the presence, position, and intensity of these absorption bands, IR spectrometry provides a detailed fingerprint of this compound, confirming the integrity of its key functional groups.
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (hydroxyl groups) | Stretching | 3200-3600 | Broad, Strong |
| N-H (isoalloxazine ring) | Stretching | 3100-3300 | Medium |
| C-H (aromatic/aliphatic) | Stretching | 2850-3100 | Medium-Strong |
| C=O (isoalloxazine ring) | Stretching | 1650-1735 | Strong |
| C=C, C=N (isoalloxazine ring) | Stretching | 1540-1585 | Strong |
| S=O (sulfate group) | Asymmetric Stretching | 1342-1410 | Strong |
| S=O (sulfate group) | Symmetric Stretching | 1177-1204 | Strong |
| C-O (ribityl & C-O-S) | Stretching | 1000-1260 | Medium-Strong |
Fluorescence-Based Detection Strategies for this compound
Fluorescence spectroscopy is a highly sensitive detection method well-suited for flavin compounds due to the intrinsic fluorescent properties of the isoalloxazine ring. This compound, like other flavins, exhibits strong native fluorescence, which forms the basis for its detection and quantification. acs.orgwordpress.com
The fluorescence of this compound arises from the π→π* electronic transitions within its conjugated isoalloxazine system. who.int When excited by light of an appropriate wavelength, the molecule is promoted to an excited electronic state. It then returns to the ground state by emitting a photon, a process observed as fluorescence.
Strategies for the detection of this compound typically involve exciting the molecule in the blue region of the visible spectrum and measuring the emitted light in the green region. The characteristic fluorescence properties are summarized below:
Excitation Maxima: Flavins generally show two main absorption bands that can be used for excitation, one in the near-UV range (around 370-375 nm) and another in the blue-light range (around 445-450 nm). wordpress.comwho.int
Emission Maximum: Upon excitation at either of these wavelengths, this compound exhibits a strong fluorescence emission with a maximum typically around 520-525 nm. who.intnih.govmatec-conferences.org
The intensity of the fluorescence emission is directly proportional to the concentration of the compound over a certain range, allowing for sensitive quantification. This property is exploited in various analytical techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection, for the selective measurement of this compound in complex biological matrices. The large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes self-absorption and enhances detection sensitivity.
| Parameter | Typical Wavelength (nm) |
|---|---|
| Excitation Maximum 1 | ~375 |
| Excitation Maximum 2 | ~450 |
| Emission Maximum | ~525 |
Computational Chemical Analysis Complementing Experimental Data for this compound
Computational chemistry provides a powerful theoretical framework to complement and interpret experimental data obtained from techniques like IR and fluorescence spectroscopy. Methods such as Density Functional Theory (DFT) are particularly valuable for elucidating the structural and electronic properties of molecules like this compound. nih.gov
Computational analysis can be employed in several key areas:
Vibrational Frequency Calculation: Once the geometry is optimized, computational methods can predict the vibrational frequencies of the molecule. nih.gov These calculated frequencies can be directly compared with the experimental IR spectrum. This comparison aids in the precise assignment of absorption bands to specific vibrational modes of the functional groups, providing a more detailed interpretation of the experimental data than empirical correlations alone.
Electronic Structure and Transition Energies: Time-dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excited states. nih.govresearchgate.net These calculations can predict the absorption wavelengths (related to fluorescence excitation) by determining the energy difference between the ground state and various excited states. acs.org This helps in understanding the nature of the electronic transitions (e.g., π→π*) responsible for the observed fluorescence and can explain how structural modifications, like the addition of the sulfate group, might influence the spectroscopic properties compared to unmodified riboflavin.
By integrating computational predictions with experimental results, a more comprehensive and robust characterization of this compound is achievable. This synergy allows for a deeper understanding of its molecular structure, vibrational dynamics, and electronic properties.
| Computational Method | Application | Complementary Experimental Technique |
|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization (Bond lengths, angles) | X-ray Crystallography, NMR |
| DFT | Vibrational Frequency Analysis | Infrared (IR) Spectrometry |
| Time-Dependent DFT (TD-DFT) | Calculation of Electronic Transition Energies | UV-Vis and Fluorescence Spectroscopy |
| DFT | Molecular Orbital Analysis (HOMO/LUMO) | Electrochemistry, Photochemistry |
Biochemical Significance and Potential Interrelations of Riboflavin 5 Sulfate
Biological Context of Riboflavin (B1680620) 5'-sulfate as a Flavin Derivative
Riboflavin 5'-sulfate is a derivative of riboflavin (Vitamin B2), characterized by the addition of a sulfate (B86663) group to the 5' position of the ribityl side chain. ncats.io Unlike the more ubiquitous flavin derivatives, flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), which are crucial coenzymes in a vast array of metabolic reactions across all domains of life, this compound has been identified in a highly specific biological context. wikipedia.orgcreative-proteomics.com
This novel flavin, along with its isomer Riboflavin 3'-sulfate, was discovered to accumulate in the roots of sugar beet plants (Beta vulgaris) experiencing iron deficiency. nih.gov In iron-sufficient control plants, these compounds are not detected. The roots of the iron-deficient plants exhibit a distinct yellow color and autofluorescence, which are characteristic of flavin compounds. nih.gov High-performance liquid chromatography analysis confirmed that these accumulating compounds were distinct from riboflavin, FMN, and FAD. nih.gov Subsequent detailed analysis using mass spectrometry and nuclear magnetic resonance unequivocally identified them as Riboflavin 3'- and 5'-sulfate. nih.gov
Under conditions of iron deficiency, these two flavin sulfates become the predominant flavin species in the roots, highlighting a specialized metabolic response to this specific nutritional stress. nih.gov Their concentration in the root extracts of these plants has been estimated to be at least 1 mM. nih.gov
Proposed Role in Redox Processes within Specific Biological Systems
The accumulation of this compound is hypothesized to be an integral part of the plant's strategy to enhance iron uptake from the soil. Flavins, including riboflavin and its derivatives, are known to participate in oxidation-reduction (redox) reactions, where they can accept and donate electrons. nih.govblogspot.com This capacity is central to their function as coenzymes in metabolic pathways. oregonstate.edu
In the specific case of iron-deficient sugar beet roots, the localization of this compound and its 3'-isomer is similar to the location of high iron reductase activity. nih.gov Plants, particularly under iron-limiting conditions, employ a reduction-based strategy to acquire iron. This involves reducing the less soluble ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺) at the root surface, which can then be transported into the root cells. The hypothesis is that the accumulated riboflavin sulfates may be part of this "turbo" iron-reducing system. nih.gov They could potentially act as electron shuttles or mediators in the redox reactions necessary for the reduction of Fe³⁺, thereby facilitating its absorption.
Interplay with Other Flavin Species (e.g., Riboflavin, FMN, FAD) in Identified Biological Systems
The standard pathway of flavin metabolism in most organisms involves the conversion of dietary riboflavin into the biologically active coenzymes FMN and FAD. tcrjournals.comresearchgate.net This is a two-step enzymatic process:
Riboflavin → FMN : Catalyzed by the enzyme flavokinase. creative-proteomics.comtcrjournals.com
FMN → FAD : Catalyzed by FAD synthetase. creative-proteomics.comresearchgate.net
These coenzymes, FMN and FAD, are essential for the function of a large class of enzymes called flavoproteins, which are involved in cellular respiration, fatty acid metabolism, and the metabolism of other vitamins. wikipedia.orgoregonstate.edu
However, in the specific biological system of iron-deficient sugar beet roots, the flavin profile is dramatically altered. Instead of FMN and FAD being the dominant forms, Riboflavin 3'-sulfate and this compound constitute the vast majority of the total flavin concentration. nih.gov This suggests a significant shift in flavin metabolism under this specific stress condition. The interplay is not one of direct conversion in a linear pathway but rather a rerouting of the flavin pool towards the synthesis and accumulation of these sulfated derivatives. While riboflavin is the necessary precursor for all flavin species, the downstream metabolic fate under iron deficiency in this system favors sulfation over phosphorylation and adenylylation.
The following tables summarize the relative abundance and characteristics of these flavin species in the identified biological system.
Table 1: Relative Abundance of Flavin Species in Iron-Deficient Sugar Beet Roots
| Flavin Compound | Percentage of Total Flavin Concentration |
| Riboflavin 3'-sulfate | 82% |
| This compound | 15% |
| Other Flavins (Riboflavin, FMN, FAD) | ~3% |
| Data derived from research on Beta vulgaris roots under iron-deficient conditions. nih.gov |
Table 2: Comparison of Key Flavin Species
| Feature | Riboflavin | Flavin Mononucleotide (FMN) | Flavin Adenine Dinucleotide (FAD) | This compound |
| General Role | Precursor molecule (Vitamin B2) wikipedia.org | Active coenzyme, prosthetic group wikipedia.org | Active coenzyme, electron carrier creative-proteomics.com | Specialized metabolite |
| Modification | None | Phosphorylated riboflavin tcrjournals.com | Adenylylated FMN creative-proteomics.com | Sulfated riboflavin ncats.io |
| Presence in Sugar Beet Roots (Iron-Deficient) | Low concentration | Low concentration | Low concentration | High concentration (15% of total flavins) nih.gov |
| Proposed Function in This System | Precursor | Minor metabolic role | Minor metabolic role | Component of iron-reduction system nih.gov |
Degradation Pathways and Stability of Riboflavin 5 Sulfate
Photodegradation Processes and Mechanisms relevant to Riboflavin (B1680620) 5'-sulfate
Riboflavin and its derivatives are notoriously sensitive to light, a characteristic that drives their degradation through complex photochemical reactions. sigmaaldrich.com In solution, riboflavin is highly photolabile, especially in alkaline conditions, whereas in dry, solid form, it is more stable against diffuse light. sigmaaldrich.com Exposure to light, particularly in the UV and visible spectra (350-560 nm), is the most significant factor influencing its stability. researchgate.net
The photodegradation of riboflavin involves both its excited singlet and triplet states, which can undergo intramolecular or intermolecular reactions. nih.govmdpi.com Upon absorption of light, the riboflavin molecule is rapidly excited. nih.gov The degradation proceeds through mechanisms including photoreduction, photoaddition, and photodealkylation. nih.govmdpi.com
Key photoproducts formed during this process include lumiflavin (B1675435) (LF) and lumichrome (B1664701) (LC). nih.govnih.gov The formation pathway depends on the reaction conditions. mdpi.com Under neutral or acidic conditions, lumichrome is the major product, formed from the unstable diradical excited triplet state of riboflavin through dealkylation. osu.edu In alkaline environments, both lumiflavin and lumichrome are produced. mdpi.comosu.edu Formylmethylflavin (FMF) is a recognized intermediate in the photodegradation pathway that leads to the formation of both lumichrome and lumiflavin. nih.govnih.gov
Interestingly, the presence of divalent anions, such as sulfate (B86663) (SO₄²⁻), has been shown to catalyze the photodegradation of riboflavin, leading to the formation of cyclodehydroriboflavin (CDRF). nih.gov This suggests that the sulfate moiety in Riboflavin 5'-sulfate could potentially influence its own photodegradation pathway.
The table below summarizes the degradation of riboflavin under UVA irradiation over time, illustrating its significant photosensitivity.
| Time (minutes) | Mean Percentage of Riboflavin Degradation (%) |
| 0 | 0.0 |
| 1 | 5.3 |
| 5 | 9.1 |
| 15 | 15.3 |
| 30 | 20.6 |
| 60 | 33.3 |
| This table is based on data from a study on the time-dependent degradation rate of a 0.1% riboflavin solution after ultraviolet A (UVA) irradiation at 370 nm wavelength. nih.gov |
Susceptibility to Chemical and Enzymatic Degradation in Biological Systems
Beyond light, the chemical environment plays a crucial role in the stability of flavins. Riboflavin is known to be unstable in alkaline solutions and can be degraded by reducing agents. sigmaaldrich.comresearchgate.net While it is relatively stable in acidic and neutral solutions when kept in the dark, its degradation accelerates in basic conditions. sigmaaldrich.comnih.gov
In biological systems, enzymatic degradation is a key pathway. Certain soil bacteria have been identified that can utilize riboflavin as their sole carbon source. tandfonline.com For instance, bacteria such as Devosia riboflavina and species of Microbacterium degrade riboflavin to lumichrome and D-ribose. tandfonline.com A symbiotic relationship has been observed between Microbacterium paraoxydans, which degrades riboflavin to lumichrome, and Nocardioides nitrophenolicus, which then utilizes the lumichrome. tandfonline.com While these pathways are established for riboflavin, the specific enzymatic processes for this compound in various biological systems are not as well-documented.
Factors Influencing the Stability of this compound
The stability of this compound, much like its parent compound, is not intrinsic but is heavily influenced by a range of external factors. Understanding these factors is essential for preserving the compound's integrity. Riboflavin is relatively stable to heat, especially in acidic environments, but this stability can be compromised by light exposure or shifts toward alkaline pH. researchgate.netnih.gov
The most critical factors identified from studies on riboflavin include:
Light: Exposure to light, particularly in the 400-520 nm range, is the primary cause of degradation. researchgate.net Solutions are highly photolabile, while the dry form is more resistant. sigmaaldrich.comnih.gov
pH: Stability is optimal in acidic to neutral solutions (around pH 5-6). nih.gov The compound is unstable and degrades rapidly in alkaline solutions. sigmaaldrich.comresearchgate.net
Temperature: While considered relatively thermostable, high temperatures can accelerate degradation, especially when combined with alkaline pH or light exposure. nih.gov Degradation can begin at temperatures exceeding 25°C. ingredients-lonier.com
Presence of Oxygen: The presence of oxygen can affect the photodegradation pathway. nih.gov
Solvent and Ionic Strength: The polarity and viscosity of the solvent, as well as buffer concentration and ionic strength, can influence the rate of degradation. nih.gov
Trace Minerals: The presence of trace minerals, such as metal sulfates, may adversely affect riboflavin stability. researchgate.netresearchgate.net
The following table details various environmental factors and their impact on the stability of riboflavin.
| Factor | Condition | Impact on Stability |
| Light | UV-A and Visible Light (350-560 nm) | Primary cause of degradation, especially in solution. sigmaaldrich.comresearchgate.net |
| pH | Alkaline (basic) | Unstable, rapid degradation. sigmaaldrich.comnih.gov |
| Acidic to Neutral (pH 5-6) | Optimal stability. nih.gov | |
| Temperature | > 25°C (77°F) | Degradation begins and accelerates at higher temperatures. nih.govingredients-lonier.com |
| Refrigerated (4°C) | Stable for at least 72 hours in parenteral nutrition solutions. nih.gov | |
| Moisture | Relative Humidity > 40% | Stability decreases exponentially. ingredients-lonier.com |
| Chemicals | Reducing agents | Causes degradation. researchgate.net |
| Metal Sulfates | May promote degradation. researchgate.netresearchgate.net |
Computational and Theoretical Investigations of Riboflavin 5 Sulfate
Molecular Modeling Approaches for Riboflavin (B1680620) 5'-sulfate Structure and Interactions
Molecular modeling of Riboflavin 5'-sulfate involves creating a three-dimensional representation of the molecule to study its conformational possibilities and its interactions with other molecules. This is typically achieved using molecular mechanics (MM) force fields, which are collections of parameters that define the potential energy of a system of atoms.
Molecular modeling can be used to explore how the sulfate (B86663) group affects the interaction of this compound with its environment, such as solvent molecules or the binding pocket of an enzyme. Docking studies, a key component of molecular modeling, can predict the preferred binding orientation of this compound within a protein active site. These studies would likely show that the negatively charged sulfate group forms strong electrostatic interactions, such as salt bridges, with positively charged amino acid residues like arginine and lysine.
Table 1: Key Considerations in Molecular Modeling of this compound
| Feature | Modeling Consideration | Expected Impact of 5'-Sulfate Group |
| Force Field | Selection of a well-parameterized force field for both the flavin and sulfate moieties. | Requires specific parameters for the sulfated ribityl chain to accurately model its geometry and charge distribution. |
| Conformational Analysis | Systematic search of the rotational space of the ribityl side chain. | The bulky and charged sulfate group will restrict the conformational freedom of the side chain compared to riboflavin. |
| Solvation | Use of explicit or implicit solvent models to simulate an aqueous environment. | The negatively charged sulfate group will strongly interact with polar solvent molecules, influencing its solvation shell structure. |
| Molecular Docking | Prediction of binding modes in protein active sites. | The sulfate group is expected to be a key determinant of binding orientation, favoring interactions with cationic residues. |
Quantum Chemical Calculations (e.g., Density Functional Theory) Applied to this compound
Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure of this compound. Unlike molecular mechanics, which relies on classical physics, QC methods solve the Schrödinger equation (or its approximations) to describe the distribution of electrons in the molecule.
DFT calculations can be used to determine a wide range of properties for this compound, including its optimized geometry, vibrational frequencies (which can be compared with experimental infrared and Raman spectra), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is particularly important as it relates to the molecule's chemical reactivity and its absorption of light.
The introduction of the electron-withdrawing sulfate group at the 5'-position is expected to have a noticeable effect on the electronic properties of the isoalloxazine ring system, even though it is separated by the ribityl chain. This effect, transmitted through the sigma bonds of the ribityl chain (an inductive effect), would likely lower the energies of the molecular orbitals. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of this compound, revealing how the sulfate group might shift the characteristic absorption bands of the flavin chromophore.
Table 2: Predicted Electronic Properties of Riboflavin vs. This compound from DFT
| Property | Riboflavin (Typical Calculated Values) | This compound (Predicted Qualitative Change) | Rationale for Change |
| Optimized Geometry | Planar isoalloxazine ring, flexible ribityl chain. | Planar isoalloxazine ring, more defined conformation of the sulfated ribityl chain. | Steric hindrance and electrostatic repulsion from the sulfate group. |
| HOMO Energy | -6.2 eV | Lower | Inductive electron-withdrawing effect of the sulfate group. |
| LUMO Energy | -2.5 eV | Lower | Inductive electron-withdrawing effect of the sulfate group. |
| HOMO-LUMO Gap | 3.7 eV | Slightly increased | The LUMO is often more affected by inductive effects than the HOMO in similar systems. |
| Dipole Moment | ~10-12 D | Significantly increased | Introduction of a highly polar and charged sulfate group. |
Simulation of Molecular Interactions (e.g., Molecular Dynamics) Involving this compound
Molecular dynamics (MD) simulations provide a dynamic view of this compound and its interactions over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the movements and conformational changes of the molecule and its surroundings.
For this compound, MD simulations can be used to study the flexibility of the ribityl side chain and how the terminal sulfate group interacts with water molecules in a solvent. These simulations would likely show the formation of a stable hydration shell around the sulfate group, with water molecules oriented to solvate the negative charge.
When studying the interaction of this compound with a protein, MD simulations can reveal the stability of the binding pose predicted by docking. The simulations can show how the protein and ligand adapt to each other's presence, and can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity. The dynamics of the interactions between the sulfate group and charged residues in the binding pocket can be observed, highlighting the importance of these electrostatic contacts for stable binding.
Table 3: Applications of Molecular Dynamics Simulations for this compound
| Simulation Type | Information Gained | Key Insights for this compound |
| In Aqueous Solution | Conformational dynamics, solvent interactions, hydration shell structure. | Characterization of the flexibility of the sulfated ribityl chain and the strong ordering of water molecules around the sulfate group. |
| Bound to a Protein | Stability of binding mode, dynamics of protein-ligand interactions, conformational changes upon binding. | Assessment of the stability of salt bridges involving the sulfate group and identification of key residues for binding. |
| Free Energy Calculations | Quantitative prediction of binding affinity. | Determination of the contribution of the sulfate group to the overall binding energy. |
Academic Research Perspectives and Potential Research Applications of Riboflavin 5 Sulfate
Riboflavin (B1680620) 5'-sulfate as a Subject for Biochemical Pathway Elucidation
The discovery of Riboflavin 5'-sulfate in specific biological contexts has opened new questions regarding its biosynthesis and metabolic significance. A primary area of research focuses on understanding the enzymatic pathways that lead to its formation and its precise role within cellular metabolism.
Detailed research has identified the accumulation of this compound, along with Riboflavin 3'-sulfate, in the roots of iron-deficient sugar beets (Beta vulgaris). nih.gov In these plants, this compound accounts for approximately 15% of the total flavin concentration in the roots under conditions of iron deficiency. nih.gov The localization of these sulfated flavins is closely associated with areas of high iron reductase activity, leading to the hypothesis that they are an integral part of a specialized iron-reducing system in the plant roots. nih.gov
The biosynthesis of riboflavin itself is a well-characterized pathway, starting from guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate. wikipedia.orgfrontiersin.orgnih.gov However, the specific enzymatic step that leads to the sulfation of riboflavin at the 5'-position is not yet fully elucidated. It is hypothesized that a sulfotransferase enzyme is responsible for this modification, utilizing a sulfate (B86663) donor such as 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to catalyze the transfer of a sulfonate group to the terminal hydroxyl group of the ribityl side chain of riboflavin. The identification and characterization of this putative riboflavin sulfotransferase is a key area for future research.
Further elucidation of this pathway could provide insights into how organisms adapt to nutrient stress, in this case, iron deficiency. Understanding the regulation of this pathway and the specific triggers for the production of this compound could have implications for agricultural science and plant biology. The relationship between flavin metabolism and iron homeostasis is a complex one, and this compound appears to be a key player in this interaction in certain plant species. nih.gov
Table 1: Key Molecules in Riboflavin and this compound Biosynthesis
| Compound Name | Abbreviation | Role |
| Guanosine triphosphate | GTP | Precursor in riboflavin biosynthesis |
| Ribulose 5-phosphate | Ru5P | Precursor in riboflavin biosynthesis |
| Riboflavin | - | Vitamin B2, precursor to FMN and FAD |
| Flavin mononucleotide | FMN | Coenzyme form of riboflavin |
| Flavin adenine (B156593) dinucleotide | FAD | Coenzyme form of riboflavin |
| This compound | - | Sulfated derivative of riboflavin |
| 3'-phosphoadenosine-5'-phosphosulfate | PAPS | Likely sulfate donor in sulfation reactions |
Investigation of this compound Analogues and Derivatives for Research Purposes
The chemical structure of this compound offers a scaffold for the synthesis of novel analogues and derivatives with potential applications in biochemical research. While research into analogues of riboflavin is extensive, the specific modification of this compound is a more nascent field. researchgate.net The presence of the sulfate group provides a unique chemical handle for further derivatization and can alter the physicochemical properties of the flavin molecule.
The synthesis of analogues could involve modifications at several positions on the isoalloxazine ring or the ribityl side chain, in addition to the existing sulfate group. For example, substitutions at the N(3), C(7), or C(8) positions of the isoalloxazine ring could modulate the redox potential and spectral properties of the flavin. The development of such analogues could lead to the creation of compounds with tailored properties for specific research applications.
One potential area of investigation is the development of fluorescent probes. The intrinsic fluorescence of the flavin core can be modulated by chemical modifications. By attaching environmentally sensitive fluorophores or quencher molecules to this compound, it may be possible to create probes that report on specific aspects of their microenvironment, such as pH, polarity, or the presence of specific ions. The sulfate group could also be used to target these probes to particular cellular compartments or proteins that interact with negatively charged molecules.
Furthermore, the synthesis of derivatives with altered solubility or cell permeability could be of interest. The sulfate group imparts a high degree of water solubility to the molecule. nih.gov By creating esterified or amidated derivatives of the sulfate group, it may be possible to generate more lipophilic versions of the compound that can more readily cross cellular membranes. These derivatives could be used to study the intracellular effects of sulfated flavins.
Table 2: Potential Modifications for this compound Analogues
| Modification Site | Potential Change | Desired Outcome |
| Isoalloxazine Ring (N3, C7, C8) | Substitution with different functional groups | Altered redox potential, spectral properties |
| Sulfate Group | Esterification, amidation | Increased lipophilicity, altered cell permeability |
| Ribityl Side Chain | Introduction of reactive groups | Covalent labeling of proteins |
| Attachment of Fluorophores | Covalent linkage to the molecule | Development of fluorescent probes |
Potential for this compound as a Biochemical Probe in In Vitro Studies
The unique chemical and physical properties of this compound make it a promising candidate for use as a biochemical probe in a variety of in vitro studies. Its intrinsic fluorescence and electrochemical activity, coupled with the presence of a negatively charged sulfate group, can be exploited to investigate the structure and function of enzymes and other biological macromolecules.
In the study of flavoenzymes, this compound could serve as a valuable tool. Many enzymes utilize flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors. nih.gov The ability to reconstitute apo-flavoenzymes (the protein component without the flavin cofactor) with flavin analogues is a powerful technique for probing the active site environment. nih.govuni-konstanz.de Introducing this compound into the active site of a flavoenzyme could provide insights into the role of the phosphate (B84403) group of FMN in cofactor binding and catalysis. The larger and more acidic sulfate group, in place of the phosphate, would likely alter the binding affinity and the catalytic efficiency of the enzyme, and these changes could be quantified to understand the stringency of the enzyme's requirement for a phosphate group.
The fluorescence of the flavin moiety is sensitive to its local environment. researchgate.netmdpi.com This property can be used in fluorescence quenching or enhancement assays to study the binding of ligands to flavoenzymes reconstituted with this compound. Changes in the fluorescence signal upon the binding of a substrate or inhibitor can provide information about conformational changes in the active site.
Furthermore, the sulfate group could be used to probe electrostatic interactions within an enzyme's active site. By comparing the binding and catalytic parameters of an enzyme with FMN versus this compound, researchers could dissect the contribution of electrostatic interactions between the negatively charged cofactor and positively charged amino acid residues in the active site.
Beyond flavoenzymes, the potential for this compound to be used in the development of enzyme-linked competitive binding assays is also a possibility. In such assays, a derivative of the target molecule is conjugated to an enzyme, and this conjugate competes with the free target molecule for binding to a limited number of specific binding sites. umich.edu A chemically modified this compound could potentially be used to develop assays for proteins that bind to sulfated molecules.
Table 3: Potential In Vitro Applications of this compound
| Application | Principle | Information Gained |
| Flavoenzyme Reconstitution | Apoenzyme is reconstituted with this compound instead of FMN. | Role of the phosphate group in cofactor binding and catalysis. |
| Fluorescence Spectroscopy | Changes in the fluorescence of this compound are monitored upon interaction with proteins or ligands. | Binding affinities, conformational changes, and active site environment. |
| Probing Electrostatic Interactions | Comparison of enzyme kinetics with FMN and this compound. | Importance of electrostatic interactions in the active site. |
| Enzyme-Linked Binding Assays | A derivative of this compound is used in a competitive binding format. | Quantification of molecules that bind to sulfated compounds. |
Q & A
Q. Table 1: Key Biomarkers for this compound Status
| Biomarker | Sensitivity | Limitations | Recommended Use Cases |
|---|---|---|---|
| EGRac | High | Heterogeneity in responses | Severe-to-normal baseline status |
| Basal GR activity | Moderate | Requires fresh erythrocytes | Short-term intervention studies |
| Plasma homocysteine | Low | Confounded by folate/B12 | MTHFR C677T homozygous cohorts |
(Advanced) How can researchers resolve contradictory data in this compound biomarker studies, particularly regarding dose-response relationships?
Answer:
Contradictions often arise from variability in baseline nutrient status, genetic polymorphisms (e.g., MTHFR C677T), and methodological differences in assay protocols. To address this:
- Stratified Sampling: Recruit cohorts with homogeneous baseline EGRac values (e.g., deficiency vs. sufficiency) .
- Meta-Regression: Analyze pooled data from multiple studies to identify confounding variables (e.g., age, sex, or genotype) using tools like Cochrane Review Manager .
- Standardized Protocols: Adopt consensus methods for EGRac measurement, such as fixed incubation times (e.g., 30 minutes with 10 μM FAD) to reduce inter-lab variability .
(Basic) What experimental parameters should be optimized for microbial synthesis of this compound?
Answer:
Key parameters for microbial production (e.g., using Bacillus cereus strains) include:
- Carbon/Nitrogen Sources: Glucose (20 g/L) and yeast extract (3 g/L) yield optimal flavinogenesis, but sulfate donors (e.g., ammonium sulfate) must be adjusted to favor sulfation .
- pH and Temperature: Maintain pH 5.5–6.0 and 37°C for enzyme stability.
- Inoculum Size: 1–2% (v/v) to balance growth kinetics and metabolite yield .
Q. Table 2: Optimization Framework for Microbial Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Carbon Source | Glucose (20 g/L) | Maximizes precursor flux |
| Sulfate Donor | Ammonium sulfate | Enhances sulfation efficiency |
| Inoculum Size | 1–2% (v/v) | Prevents overflow metabolism |
(Advanced) What methodological considerations are critical for evaluating this compound photostability in pharmaceutical formulations?
Answer:
Photostability studies require:
- Controlled Light Exposure: Use ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 W·h/m² UV) to simulate degradation .
- HPLC-PDA Analysis: Quantify degradation products (e.g., lumichrome) with a C18 column (3.5 μm, 150 mm) and 0.1% formic acid mobile phase .
- Kinetic Modeling: Apply zero-order or first-order decay models to predict shelf-life under varying storage conditions .
(Basic) How does this compound interact with the MTHFR C677T polymorphism in clinical research?
Answer:
The MTHFR C677T polymorphism reduces folate metabolism efficiency, increasing dependence on riboflavin-derived FAD for enzyme function. This compound supplementation (2–5 mg/day) lowers plasma homocysteine specifically in TT genotype carriers, making it a targeted therapeutic strategy . Researchers should genotype participants and stratify analyses to isolate genotype-specific effects.
(Advanced) What statistical approaches are recommended for analyzing time-series data in this compound bioavailability studies?
Answer:
- Mixed-Effects Models: Account for repeated measures and inter-individual variability (e.g., baseline EGRac, dietary intake covariates) .
- Area Under the Curve (AUC): Calculate AUC for plasma riboflavin concentrations post-administration to compare bioavailability across formulations .
- Bootstrapping: Validate small-sample studies by resampling data to estimate confidence intervals for kinetic parameters (e.g., Tₘₐₓ, Cₘₐₓ) .
(Basic) What are the ethical and practical considerations for designing this compound trials in vulnerable populations (e.g., elderly or pregnant women)?
Answer:
- Ethical: Ensure informed consent addresses potential phototoxicity risks (riboflavin derivatives are photosensitizers) .
- Practical: Use non-invasive biomarkers (e.g., urinary riboflavin excretion) to minimize participant burden .
- Dosing Safety: Adhere to Tolerable Upper Intake Levels (UL: 10–40 mg/day for adults) to avoid nephrotoxicity .
(Advanced) How can computational modeling enhance this compound research in metabolic disorders?
Answer:
- QSAR Modeling: Predict sulfation efficiency based on molecular descriptors (e.g., polar surface area, logP) to optimize synthetic routes .
- Systems Biology: Integrate transcriptomic data (e.g., RFK and FMN gene expression) with kinetic models of flavoenzyme pathways .
- Machine Learning: Train classifiers on clinical trial data to identify subpopulations with the highest therapeutic response .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
